2-(Heptan-3-yl)-1,3-benzothiazole
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Overview
Description
2-(Heptan-3-yl)-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-3-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable alkyl halide, such as 3-heptanone, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Heptan-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2-(Heptan-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Heptan-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Heptan-2-yl)-1,3-benzothiazole
- 2-(Heptan-4-yl)-1,3-benzothiazole
- 2-(Heptan-5-yl)-1,3-benzothiazole
Uniqueness
2-(Heptan-3-yl)-1,3-benzothiazole is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6278-74-6 |
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Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
2-heptan-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H19NS/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI Key |
AUTVRULOXQHUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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